![molecular formula C12H11N3 B13717012 6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32632783 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of MFCD32632783 likely involves large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced reactors and purification systems is crucial in industrial settings to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32632783 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in reactions involving MFCD32632783 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from reactions involving MFCD32632783 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the replacement of functional groups, leading to new compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
MFCD32632783 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, MFCD32632783 is used as a reagent in organic synthesis, enabling the creation of complex molecules. Its unique reactivity makes it a valuable tool for developing new chemical reactions and pathways.
Biology: In biological research, MFCD32632783 is utilized to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to investigate mechanisms of action and potential therapeutic targets.
Medicine: In medicine, MFCD32632783 shows promise as a potential drug candidate. Its unique properties and reactivity make it suitable for developing new pharmaceuticals and therapeutic agents. Ongoing research aims to explore its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, MFCD32632783 is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes, contributing to the development of new products and technologies.
Wirkmechanismus
The mechanism of action of MFCD32632783 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and reactivity. Understanding the molecular mechanisms underlying its action is crucial for developing new applications and optimizing its use in research and industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32632783 include those with comparable structures and reactivity. Examples include other organic molecules with similar functional groups and chemical properties.
Uniqueness: MFCD32632783 stands out due to its unique combination of reactivity and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in scientific research and industrial applications.
Conclusion
MFCD32632783 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its potential uses and significance. Ongoing research and development efforts aim to explore new applications and optimize its use in various fields.
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
6-methyl-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-7-3-2-4-9-10(7)5-8-6-14-12(13)15-11(8)9/h2-4,6H,5H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
HIHXKYPCFGAZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3=CN=C(N=C3C2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


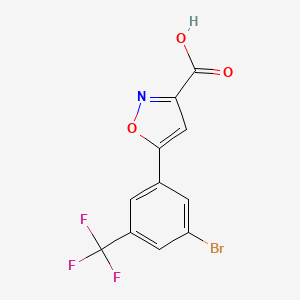
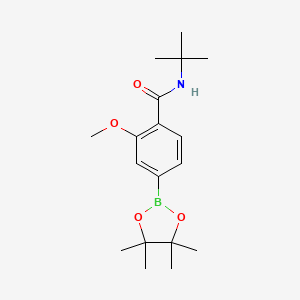


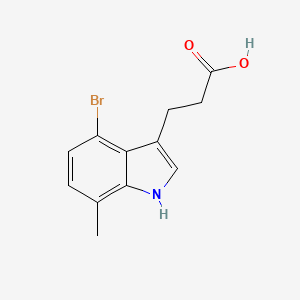
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
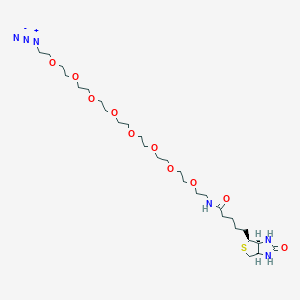

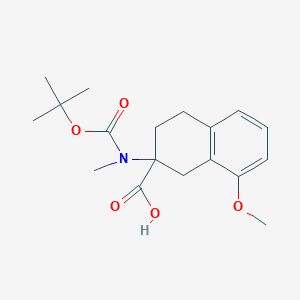
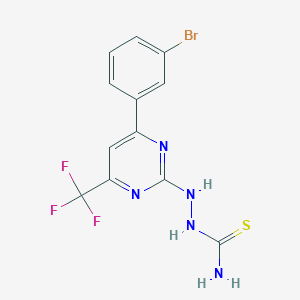

![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)


